5-Fold Greater CK2 Inhibitory Potency than TBB
TBCA inhibits CK2 with an IC50 of 0.11 µM, which is approximately 5-fold more potent than TBB (IC50 = 0.56 µM) when measured under identical assay conditions [1]. This direct head-to-head comparison establishes that TBCA provides superior CK2 inhibition at equivalent concentrations.
| Evidence Dimension | CK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.11 µM (110 nM) |
| Comparator Or Baseline | TBB: 0.56 µM (560 nM) |
| Quantified Difference | 5.1-fold greater potency |
| Conditions | In vitro CK2 kinase assay, ATP-competitive inhibition |
Why This Matters
This potency advantage translates to lower compound consumption in screening campaigns and the ability to achieve effective CK2 inhibition at lower concentrations, which is a key procurement consideration for high-throughput applications.
- [1] Pagano, M.A., et al. (2007) Tetrabromocinnamic acid (TBCA) and related compounds represent a new class of specific protein kinase CK2 inhibitors. ChemBioChem, 8(1), 129-139. View Source
